1-(2,3-Dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)urea
Description
Properties
Molecular Formula |
C14H9Cl2F3N2O |
|---|---|
Molecular Weight |
349.1 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-10-2-1-3-11(12(10)16)21-13(22)20-9-6-4-8(5-7-9)14(17,18)19/h1-7H,(H2,20,21,22) |
InChI Key |
YEPNREFOKFLQCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Urea Formation via Isocyanate-amine Coupling
One of the most straightforward methods involves the reaction of an appropriately substituted aromatic amine with an isocyanate:
$$
\text{Aromatic amine} + \text{Aryl isocyanate} \rightarrow \text{Phenyl urea derivative}
$$
- Synthesis of 1-(2,3-dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)urea can be achieved by reacting 2,3-dichloroaniline with 4-(trifluoromethyl)phenyl isocyanate under controlled conditions, typically in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures (around 25-50°C).
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Dichloromethane, THF | Inert, aprotic solvents preferred |
| Temperature | 25-50°C | To control reaction rate and minimize side reactions |
| Catalyst | None necessary | Reaction proceeds via nucleophilic attack |
- High selectivity and yield
- Mild conditions
Data Tables Summarizing Preparation Conditions
| Method | Reagents | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|
| Isocyanate-amine coupling | Aromatic amine + aryl isocyanate | Dichloromethane | 25-50°C | >80% | Mild, high yield |
| Carbamoylation with triphosgene | Aromatic amine + triphosgene | Dichloromethane | 0-25°C | 70-85% | Suitable for scale-up |
| Multistep aromatic substitution | Chlorination, amination, isocyanate coupling | Various | -20°C to 50°C | Variable | Complex, multistep |
Research Findings and Optimization Strategies
- Reaction efficiency is maximized at controlled temperatures to prevent side reactions such as polyurea formation.
- Solvent choice critically influences reaction rates and purity; dichloromethane and THF are preferred.
- Use of catalysts or additives like bases (pyridine, triethylamine) enhances yields by scavenging HCl or other byproducts.
- Purification techniques such as recrystallization or chromatography are employed to isolate high-purity products.
Chemical Reactions Analysis
Hydrolysis
The urea bond undergoes hydrolysis in acidic or basic conditions, producing substituted anilines:
Nucleophilic Substitution
The dichlorophenyl group participates in nucleophilic aromatic substitution (NAS) with electron-rich nucleophiles (e.g., amines, alkoxides):
| Nucleophile | Product | Yield |
|---|---|---|
| NH₃ | 3-Amino-2,4-dichlorophenyl derivative | 60–70% |
| CH₃O⁻ | 3-Methoxy-2,4-dichlorophenyl derivative | 55–65% |
Reactivity is enhanced by the electron-withdrawing trifluoromethyl group, which polarizes the aryl ring .
Hofmann Rearrangement
Under oxidative conditions, the urea derivative can undergo Hofmann rearrangement to form isocyanates, which react further with amines :
-
Key intermediates :
NAS Mechanism
The dichlorophenyl group undergoes NAS via a two-step process:
-
Ring activation : Trifluoromethyl group withdraws electron density, stabilizing the Meisenheimer complex.
-
Nucleophilic attack : Displacement of chloride by nucleophiles (e.g., NH₃) .
Hofmann Rearrangement Pathway
-
Oxidation : PhI(OAc)₂ reacts with urea to form an iodonium intermediate.
-
Rearrangement : Hofmann rearrangement generates isocyanate.
-
Coupling : Isocyanate reacts with amines to form unsymmetrical ureas.
Stability and By-Product Formation
Scientific Research Applications
1-(2,3-Dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The 2,3-dichloro substitution in the target compound is less common than 3,4-dichloro analogs (e.g., ). This positional difference could alter steric interactions in biological systems.
- The 4-CF₃ group is a potent electron-withdrawing substituent, often linked to increased lipophilicity and resistance to oxidative metabolism compared to hydroxyl or methoxy groups .
Anticancer Activity
- Pyridine-urea analogs (e.g., compound 83 in ): Showed inhibitory activity against MCF-7 breast cancer cells (IC₅₀ ~1.2 µM), attributed to the trifluoromethyl group’s role in enhancing target binding .
- 1-(3-Chloro-4-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (): Moderate activity in NCI screens, likely due to hydroxyl group-mediated solubility .
Enzyme Modulation
- G protein-coupled receptor (GPCR) ligands (): Ureas with trifluoromethyl groups (e.g., A-425619) act as TRPV1 antagonists, highlighting the pharmacophore’s versatility .
Biological Activity
1-(2,3-Dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)urea is a compound with significant biological activity, particularly in the realm of anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound falls under the category of substituted ureas, characterized by its unique arrangement of dichlorophenyl and trifluoromethyl groups. Its molecular formula is , with a molecular weight of 353.16 g/mol. The presence of halogen substituents enhances its lipophilicity and biological activity.
Biological Activity Overview
This compound exhibits notable cytotoxic effects against various cancer cell lines. Key findings from recent studies include:
- Cytotoxicity : The compound has demonstrated high cytotoxicity against human colon (SW480, SW620) and prostate (PC3) cancer cells, as well as leukemia K-562 cell lines, with IC50 values ranging from 1.5 to 10 µM depending on the specific cell line tested .
- Selectivity : It shows favorable selectivity over normal cells, indicating potential for reduced side effects in therapeutic applications .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Studies have shown that treatment with the compound leads to significant apoptosis in cancer cells. Flow cytometry analysis indicated that a high percentage of treated cells underwent late apoptosis or necrosis compared to controls .
- Inhibition of Kinases : The compound acts as an inhibitor of specific kinases involved in cancer cell survival and proliferation. For instance, it has been noted to inhibit AbI kinase in chronic myeloid leukemia cells, promoting programmed cell death .
- Interfering with Cell Cycle Progression : The compound disrupts the normal cell cycle, leading to reduced proliferation rates in various cancerous cell lines .
Case Studies and Experimental Findings
Several studies have documented the efficacy and mechanisms of this compound:
- Study 1 : In vitro tests revealed that treatment with the compound resulted in a reduction of SW480 and SW620 colon cancer cells by up to 93% after 72 hours .
- Study 2 : A comparative study highlighted that the compound outperformed cisplatin (a standard chemotherapy agent) in terms of growth inhibition in specific tumor cells .
- Study 3 : The compound was also evaluated for its effects on apoptosis markers such as interleukin-6 levels and caspase activation, further confirming its role in inducing programmed cell death .
Data Table: Summary of Biological Activity
| Cell Line | IC50 (µM) | % Cell Reduction | Apoptosis Induction |
|---|---|---|---|
| SW480 | 1.5 | 93% | High |
| SW620 | 2.0 | 90% | High |
| PC3 | 6.5 | 69% | Moderate |
| K-562 | 8.0 | 66% | Moderate |
Q & A
Q. What are the optimal synthetic routes for 1-(2,3-dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)urea, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via urea bond formation between substituted phenyl isocyanates and amines. For example, a protocol analogous to involves dissolving a trifluoromethylphenyl carbamate (e.g., phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate) in acetonitrile with a base (e.g., DABCO) and reacting it with an aryl amine under reflux (65°C for 1 hour). Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution .
- Catalyst screening : Tertiary amines (e.g., DABCO) improve reaction efficiency by deprotonating intermediates .
- Temperature control : Reflux conditions balance reactivity and side-product suppression.
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying purity?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to confirm substituent positions and urea bond formation (e.g., urea NH protons at δ 8–10 ppm) .
- HPLC-MS : Reverse-phase HPLC with a C18 column (gradient: water/acetonitrile + 0.1% formic acid) coupled with high-resolution MS to verify molecular weight and detect impurities .
- FT-IR : Urea carbonyl stretching vibrations (~1640–1680 cm) confirm bond formation .
Q. How does the compound’s solubility and stability vary across solvents, and what formulations are suitable for in vitro bioassays?
- Methodological Answer : Solubility screening in DMSO, ethanol, and aqueous buffers (e.g., PBS) is critical. Stability studies (e.g., 24–72 hours at 4°C/25°C) should include:
- UV-Vis spectroscopy : Monitor degradation at λmax (~270–300 nm for aromatic systems) .
- LC-MS : Detect hydrolysis products (e.g., substituted anilines).
For bioassays, prepare stock solutions in DMSO (<0.1% final concentration) to avoid cytotoxicity .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets, such as kinases or GPCRs?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS):
- Docking : Use crystal structures of target proteins (e.g., EGFR or VEGFR2) from the PDB. The trifluoromethyl group’s electronegativity may enhance hydrophobic interactions .
- MD Simulations : Assess binding stability over 100 ns trajectories; analyze RMSD and hydrogen-bonding networks .
- Free-energy calculations : MM-PBSA/GBSA methods quantify binding energy contributions .
Q. How can structural modifications to the dichlorophenyl or trifluoromethylphenyl groups enhance bioactivity while minimizing off-target effects?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study:
- Electron-withdrawing groups : Replace Cl with F or CF on the phenyl ring to modulate electron density and binding .
- Steric effects : Introduce methyl or methoxy groups at the 2-position of the trifluoromethylphenyl ring to hinder metabolic degradation .
- In vitro testing : Compare IC values in cancer cell lines (e.g., MCF-7, HepG2) and assess selectivity via kinase profiling panels .
Q. What experimental and computational approaches resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50}50 values across studies)?
- Methodological Answer : Address discrepancies through:
- Standardized assays : Re-test the compound under uniform conditions (e.g., ATP concentration in kinase assays) .
- Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .
- Machine learning : Train models on published datasets to identify confounding variables (e.g., cell line heterogeneity) .
Q. How can the compound’s potential as a photosensitizer or photodegradation profile be evaluated for environmental impact studies?
- Methodological Answer : Perform:
- UV irradiation experiments : Expose the compound to UV light (254–365 nm) in aqueous solutions; monitor degradation via HPLC .
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) generation .
- Ecotoxicity assays : Test photodegradation products on model organisms (e.g., Daphnia magna) using OECD guidelines .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
